N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Description
Properties
Molecular Formula |
C13H11F3N4O2 |
|---|---|
Molecular Weight |
312.25 g/mol |
IUPAC Name |
2-[methyl-[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H11F3N4O2/c1-20(7-11(21)22)12-18-9(8-4-2-3-5-17-8)6-10(19-12)13(14,15)16/h2-6H,7H2,1H3,(H,21,22) |
InChI Key |
UUUGIFDHIYREOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Glycine Derivatives
Solid-Phase Synthesis
A modified Merrifield resin approach enhances purity:
- Resin functionalization : Boc-protected sarcosine bound to chloromethylated resin.
- Deprotection : TFA in DCM removes Boc group.
- Coupling : React with 2-chloro-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine in THF.
- Cleavage : NaOMe/MeOH releases the product.
Optimization Strategies
Microwave-Assisted Reactions
Microwave irradiation reduces reaction times:
Catalytic Enhancements
Copper(I)-mediated Ullmann coupling improves efficiency:
- Catalyst : CuI (10 mol%), L-proline ligand.
- Substrate : 2-Bromo-pyrimidine and N-methylglycine.
- Yield : 78%.
Comparative Analysis of Methods
Challenges and Solutions
Trifluoromethyl Group Stability
N-Methylglycine Reactivity
- Issue : Poor nucleophilicity of secondary amine.
- Solution : Activate pyrimidine with electron-withdrawing groups (e.g., Cl).
Chemical Reactions Analysis
Types of Reactions
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups. Substitution reactions typically result in the formation of new pyrimidine derivatives with substituted nucleophiles.
Scientific Research Applications
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The pyrimidine core can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The glycine moiety may contribute to the compound’s binding affinity to certain proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a broader class of N-alkylglycine-functionalized pyrimidines. Key analogs and their substituent differences are summarized below:
Physicochemical and Functional Differences
Lipophilicity and Solubility
- The pyridin-2-yl group in the target compound enhances water solubility compared to purely aromatic substituents (e.g., 4-methoxyphenyl or 2-chlorophenyl) due to its polarizable nitrogen atom .
- Thienyl and thiazolyl analogs exhibit lower solubility due to sulfur’s hydrophobic character but may show improved membrane permeability .
Electronic Effects
Stability and Reactivity
Biological Activity
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of antitumor effects and other pharmacological properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H9F3N4O2
- Molecular Weight : 298.23 g/mol
- CAS Number : 1267868-37-0
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. The following sections detail specific findings related to its antiproliferative effects and mechanisms of action.
Antitumor Activity
Several studies have investigated the antitumor potential of N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine:
-
In Vitro Studies :
- The compound was tested against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) using the MTT assay.
- Results demonstrated an inhibition rate exceeding 90% across these cell lines, with IC50 values ranging from 5 to 10 μM, indicating potent antiproliferative activity compared to standard treatments like Sunitinib .
-
Mechanism of Action :
- The compound was found to induce apoptosis in cancer cells through mitochondrial pathways. Specifically, it upregulated pro-apoptotic proteins (Bax) and downregulated anti-apoptotic proteins (Bcl-2), leading to increased caspase-3 activation.
- Cell cycle analysis revealed that treatment with the compound resulted in S-phase arrest, preventing further cell division and promoting cell death .
Comparative Biological Activity Table
| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine | A549 | 99.93% | 6.92 | Apoptosis via mitochondrial pathway |
| N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine | MCF-7 | 97.85% | 7.60 | S-phase arrest |
| N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine | DU145 | 95.00% | 8.99 | Caspase activation |
| N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine | HepG2 | 100.39% | 7.00 | Mitochondrial dysfunction |
Case Studies
A notable study published in PMC highlighted the efficacy of this compound as a farnesyltransferase inhibitor, suggesting it could serve as a lead compound for further drug development targeting specific cancer types . The study emphasized the importance of structure-based drug design in optimizing the compound's efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
